molecular formula C11H17N5 B11731779 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11731779
M. Wt: 219.29 g/mol
InChI Key: ZLYIZDPBZBKAAY-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene-amine linker. The compound’s structure includes a 1,4-dimethylpyrazole moiety at the 5-position, linked to a 1,3-dimethylpyrazole group at the 4-amine position. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3

InChI Key

ZLYIZDPBZBKAAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction can be catalyzed by various agents, including iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems. These methods aim to reduce the environmental impact of the synthesis process while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce reduced pyrazole derivatives .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and fluorescent dyes

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bis-pyrazole scaffold distinguishes it from benzylamine- or quinoline-linked analogs .
  • Substituent positions (e.g., 1,4-dimethyl vs.

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural framework that may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C11H15N5\text{C}_{11}\text{H}_{15}\text{N}_5

This structure includes two pyrazole rings, which are known for their biological significance. Pyrazole derivatives have been reported to exhibit various bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings are summarized below:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro Studies : Compounds with a similar pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways such as DNA damage and inhibition of tubulin polymerization .

Antimicrobial Activity

Research indicates that pyrazole derivatives can also possess antibacterial and antifungal properties. For example:

  • Mechanism of Action : The interaction of these compounds with bacterial enzymes can inhibit their function, leading to cell death. Some derivatives have been shown to be effective against resistant strains of bacteria.

Case Studies and Research Findings

Several studies provide insights into the biological activity of pyrazole derivatives:

StudyCompoundActivityFindings
VariousAnticancerSignificant inhibition of cancer cell growth in vitro with IC50 values ranging from 10 to 50 µM.
Analogue 19Male ContraceptiveExhibited high affinity with an IC50 of 2.0 nM in cellular assays.
Tert-butyl derivativeEnzyme InhibitionDemonstrated effective binding to bacterial enzymes, leading to significant antimicrobial activity.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leads to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways contributes to the anticancer effects observed.

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